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Compound of Interest

Compound Name: Monocerin

Cat. No.: B1214890 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic characterization

of Monocerin, a polyketide metabolite produced by various fungal species. Monocerin has

garnered interest in the scientific community due to its diverse biological activities, including

antifungal, phytotoxic, and insecticidal properties. A thorough understanding of its structural

and physicochemical properties through spectroscopic analysis is crucial for its potential

development as a therapeutic agent or a lead compound.

This document details the available spectroscopic data for Monocerin, including Nuclear

Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Infrared (IR)

spectroscopy, and Ultraviolet-Visible (UV-Vis) spectroscopy. Experimental protocols for these

techniques are also provided to facilitate the replication and further investigation of this

compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules.

The following tables summarize the reported ¹H and ¹³C NMR data for Monocerin.

¹H NMR Data
Table 1: ¹H NMR Spectroscopic Data for Monocerin
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Chemical Shift (δ)
ppm

Multiplicity
Coupling Constant
(J) Hz

Assignment

11.17 s - OH

6.85 s - 1H

5.20 dd 6.0, 3.2 1H

4.60 d 3.2 1H

4.00 m - 1H

3.89 s - OCH₃

3.71 s - OCH₃

2.60 ddd 14.5, 8.4, 6.0 2H

1.90 dd 8.4, 6.0 2H

1.47 m - 2H

1.26 m - 2H

0.84 t 7.3 3H

Solvent: CDCl₃, Instrument Frequency: 499.8 MHz[1]

¹³C NMR Data
Table 2: ¹³C NMR Spectroscopic Data for Monocerin
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Chemical Shift (δ) ppm Assignment

168.1 C=O

158.8 Ar-C

155.3 Ar-C

136.7 Ar-C

132.4 Ar-C

105.7 Ar-CH

102.0 Ar-C

82.0 CH

77.9 CH

73.9 CH

60.4 OCH₃

56.8 OCH₃

38.8 CH₂

38.3 CH₂

19.1 CH₂

14.4 CH₃

Solvent: CDCl₃, Instrument Frequency: 125.7 MHz[1]

Experimental Protocol for NMR Spectroscopy
A general protocol for acquiring NMR spectra of a natural product like Monocerin is as follows:

Sample Preparation: Dissolve 5-10 mg of the purified Monocerin in approximately 0.5-0.7

mL of a deuterated solvent (e.g., CDCl₃). The use of a high-purity solvent is crucial to avoid

interfering signals. Transfer the solution to a 5 mm NMR tube.
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Instrument Setup: The NMR spectrometer is tuned and shimmed to the specific solvent and

sample. A standard ¹H NMR experiment is typically run first to check the sample

concentration and the quality of the shimming.

¹H NMR Acquisition: A standard one-dimensional ¹H NMR spectrum is acquired. Key

parameters to be set include the spectral width, acquisition time, relaxation delay, and the

number of scans. For quantitative purposes, a longer relaxation delay (e.g., 5 times the

longest T1 relaxation time) is necessary.

¹³C NMR Acquisition: One-dimensional ¹³C NMR spectra are acquired using a proton-

decoupled pulse sequence to simplify the spectrum. Due to the lower natural abundance and

smaller gyromagnetic ratio of ¹³C, a larger number of scans is typically required compared to

¹H NMR.

2D NMR Experiments: To aid in the complete structural elucidation and assignment of

signals, various 2D NMR experiments can be performed, such as COSY (Correlated

Spectroscopy) for ¹H-¹H correlations, HSQC (Heteronuclear Single Quantum Coherence) for

direct ¹H-¹³C correlations, and HMBC (Heteronuclear Multiple Bond Correlation) for long-

range ¹H-¹³C correlations.

Data Processing: The acquired Free Induction Decays (FIDs) are Fourier transformed,

phase-corrected, and baseline-corrected to obtain the final NMR spectra. The chemical shifts

are referenced to the residual solvent signal or an internal standard (e.g., TMS).

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition

of a compound.

Mass Spectrometry Data
Table 3: Mass Spectrometry Data for Monocerin
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Technique m/z Interpretation

EIMS 308.1 [M]⁺

265.1 [M - C₃H₇]⁺

247.0

221.0

209.0

167.0

148.0

81.0

HRMS 308.1261 Calculated for C₁₆H₂₀O₆

EIMS: Electron Ionization Mass Spectrometry, HRMS: High-Resolution Mass Spectrometry[1]

[2]

Experimental Protocol for Mass Spectrometry
A general protocol for the mass spectrometric analysis of Monocerin is as follows:

Sample Preparation: A dilute solution of the purified compound is prepared in a suitable

volatile solvent (e.g., methanol or acetonitrile).

Instrumentation: The mass spectrometer can be coupled to a separation technique like Gas

Chromatography (GC-MS) or Liquid Chromatography (LC-MS) for the analysis of complex

mixtures, or the sample can be introduced directly via a direct insertion probe or infusion.

Ionization: A suitable ionization technique is chosen. Electron Ionization (EI) is a hard

ionization technique that provides characteristic fragmentation patterns, while soft ionization

techniques like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization

(MALDI) are used to observe the molecular ion with minimal fragmentation.

Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass

analyzer (e.g., quadrupole, time-of-flight, or Orbitrap).
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Data Acquisition: The detector records the abundance of ions at each m/z value, generating

a mass spectrum. For high-resolution mass spectrometry (HRMS), an instrument with high

mass accuracy and resolving power is used to determine the elemental composition.

Data Analysis: The resulting mass spectrum is analyzed to determine the molecular weight

and to deduce structural information from the fragmentation pattern.

Infrared (IR) and Ultraviolet-Visible (UV-Vis)
Spectroscopy
While specific quantitative data for the IR and UV-Vis spectra of Monocerin were not available

in the readily accessible literature, a 1982 publication by Robeson and Strobel reportedly

contains this information.[2] For the purpose of providing a comprehensive guide, the expected

characteristic absorptions and a general experimental protocol are outlined below.

Expected IR Absorptions
Based on the structure of Monocerin, the following characteristic IR absorption bands are

expected:

~3400 cm⁻¹ (broad): O-H stretching vibration of the hydroxyl group.

~2960-2850 cm⁻¹: C-H stretching vibrations of the aliphatic propyl group and other sp³ C-H

bonds.

~1710 cm⁻¹: C=O stretching vibration of the lactone carbonyl group.

~1600 and ~1480 cm⁻¹: C=C stretching vibrations of the aromatic ring.

~1270 and ~1040 cm⁻¹: C-O stretching vibrations of the ether and ester groups.

Expected UV-Vis Absorptions
Monocerin possesses a substituted aromatic chromophore. Therefore, it is expected to exhibit

absorption maxima in the UV region, likely with two main bands characteristic of aromatic

systems (π → π* transitions).
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Experimental Protocols
Sample Preparation: For solid samples like Monocerin, a KBr (potassium bromide) pellet is

commonly prepared. A small amount of the sample is finely ground with dry KBr and then

pressed into a thin, transparent disk. Alternatively, a Nujol mull can be prepared by grinding

the sample with a drop of Nujol (mineral oil) and placing the paste between two salt plates

(e.g., NaCl or KBr).

Data Acquisition: A background spectrum of the pure KBr pellet or salt plates is recorded.

Then, the sample spectrum is recorded. The instrument software automatically subtracts the

background to produce the final IR spectrum. The spectrum is typically recorded in the range

of 4000-400 cm⁻¹.

Sample Preparation: A dilute solution of Monocerin is prepared in a UV-transparent solvent

(e.g., ethanol, methanol, or acetonitrile). A series of dilutions may be necessary to obtain an

absorbance reading within the optimal range of the instrument (typically 0.1-1.0).

Data Acquisition: A quartz cuvette is filled with the pure solvent to record a baseline (blank).

The cuvette is then rinsed and filled with the sample solution. The UV-Vis spectrum is

recorded over a specific wavelength range (e.g., 200-400 nm). The wavelength of maximum

absorbance (λmax) is determined from the spectrum.

Visualizations
Biosynthesis of Monocerin
Monocerin is a polyketide, and its biosynthesis involves a series of enzymatic reactions

catalyzed by a polyketide synthase (PKS) and other tailoring enzymes.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b1214890#spectroscopic-characterization-of-
monocerin]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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